molecular formula C17H16ClN5OS2 B11384869 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11384869
M. Wt: 405.9 g/mol
InChI Key: YDRCJLGQQOTIGE-UHFFFAOYSA-N
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Description

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the thiadiazole moiety, and subsequent functionalization with the chlorinated and sulfanyl groups. Common reagents used in these reactions include chlorinating agents, thiols, and amines. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorinated pyrimidine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may serve as a probe or inhibitor to study enzyme functions and cellular pathways. Its structural features allow it to interact with specific biological targets, making it valuable in drug discovery and development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its ability to interfere with specific biological processes in plants or fungi.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiadiazole and pyrimidine rings, along with the chlorinated and sulfanyl groups, allows for versatile reactivity and interaction with various molecular targets.

Properties

Molecular Formula

C17H16ClN5OS2

Molecular Weight

405.9 g/mol

IUPAC Name

5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H16ClN5OS2/c1-3-13-22-23-17(26-13)21-15(24)14-12(18)8-19-16(20-14)25-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,21,23,24)

InChI Key

YDRCJLGQQOTIGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)C

Origin of Product

United States

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